Product packaging for Methyl 4-bromo-2-(cyanomethyl)benzoate(Cat. No.:CAS No. 1083181-36-5)

Methyl 4-bromo-2-(cyanomethyl)benzoate

Cat. No.: B1424448
CAS No.: 1083181-36-5
M. Wt: 254.08 g/mol
InChI Key: OXXCXDQCAGYFQM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS: 1083181-36-5) is a brominated aromatic ester with a cyanomethyl substituent at the 2-position of the benzene ring. Its molecular formula is C₁₀H₈BrNO₂, and it has a molecular weight of 254.08 g/mol . The compound is typically stored under dry conditions at 2–8°C and is used as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines a bromine atom (electron-withdrawing group) at the 4-position and a cyanomethyl group (polar, electron-withdrawing substituent) at the 2-position, making it reactive in cross-coupling reactions and nucleophilic substitutions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B1424448 Methyl 4-bromo-2-(cyanomethyl)benzoate CAS No. 1083181-36-5

Properties

IUPAC Name

methyl 4-bromo-2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXCXDQCAGYFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705352
Record name Methyl 4-bromo-2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-36-5
Record name Methyl 4-bromo-2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Esterification of Benzoic Acid Derivatives

One common starting point is 4-bromo-2-methylbenzoic acid methyl ester or related methyl esters of substituted benzoic acids. Esterification is typically carried out by reacting the corresponding benzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) to yield the methyl ester intermediate.

  • Reaction conditions: Methanol solvent, catalytic sulfuric acid, reflux.
  • Outcome: Formation of methyl esters with good yields and purity.

This step is crucial to provide a reactive methyl ester that can undergo further functionalization.

Bromination at the Benzylic Position (Cyanomethyl Precursor)

The cyanomethyl group is often introduced via a halogenated intermediate such as a bromomethyl derivative. This is achieved by alpha-halogenation of the methyl group adjacent to the aromatic ring.

  • Reagents: Brominating agents like N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide (BPO).
  • Solvent: Carbon tetrachloride (CCl4) or mixed solvents.
  • Conditions: Heating at 70–80°C for extended periods (e.g., 24 hours).
  • Outcome: Formation of bromomethyl derivatives (e.g., 4-bromo-2-(bromomethyl)benzoate) as intermediates for cyanide substitution.

Cyanide Substitution to Form the Cyanomethyl Group

The key step to introduce the cyanomethyl moiety is nucleophilic substitution of the benzylic bromide with cyanide ion.

  • Reagents: Cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)2).
  • Solvent: Polar aprotic solvents such as N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF).
  • Conditions: Heating at 60-120°C under inert atmosphere (nitrogen) for several hours (typically 5–10 hours).
  • Workup: Quenching with ammonium chloride and aqueous ammonia, followed by extraction and purification (e.g., column chromatography).
  • Yields: High yields reported, often above 85%, with isolated white solid products.

Representative Synthetic Route Example

Step Reactants & Reagents Conditions Product Yield (%) Notes
1 4-bromo-2-methylbenzoic acid + methanol + H2SO4 Reflux, acidic catalysis Methyl 4-bromo-2-methylbenzoate High Esterification step
2 Methyl 4-bromo-2-methylbenzoate + NBS + BPO 78°C, 24 h, CCl4 solvent Methyl 4-bromo-2-(bromomethyl)benzoate Moderate Benzylic bromination
3 Methyl 4-bromo-2-(bromomethyl)benzoate + CuCN 60-80°C, 5-10 h, NMP or DMF Methyl 4-bromo-2-(cyanomethyl)benzoate 85-91 Cyanide substitution, inert atmosphere

Additional Notes on Reaction Parameters and Optimization

  • Temperature control: Critical during halogenation and cyanide substitution to avoid side reactions and decomposition.
  • Inert atmosphere: Nitrogen protection during cyanide substitution prevents oxidation and side reactions.
  • Purification: Column chromatography is typically employed to isolate the pure cyanomethyl ester.
  • Safety considerations: Use of cyanide reagents requires strict safety protocols due to toxicity.

Comparative Analysis of Preparation Routes

Aspect Halogenation + Cyanide Substitution Route Alternative Routes (e.g., Diazotization)
Starting materials Methyl 4-bromo-2-methylbenzoate Amino-substituted benzoate esters
Key reagents NBS, CuCN Sodium nitrite, iodide, cyanide
Reaction complexity Moderate Higher (multi-step diazotization)
Yields 85–91% Variable, sometimes lower
Scalability Good Moderate
Purification Column chromatography Column chromatography

The halogenation followed by cyanide substitution route is generally preferred for its simplicity and higher yields.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-(cyanomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Products include substituted benzoates with various functional groups.

    Reduction: Products include amines derived from the reduction of the cyanomethyl group.

    Oxidation: Products include carboxylic acids derived from the oxidation of the methyl ester group.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-(cyanomethyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group enable the compound to participate in various chemical reactions, influencing its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and reactive properties of Methyl 4-bromo-2-(cyanomethyl)benzoate and related brominated benzoate derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Melting Point Reactivity/Applications Key References
This compound 1083181-36-5 C₁₀H₈BrNO₂ 254.08 Cyanomethyl Not reported Electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions; used in pharmaceutical intermediates.
Methyl 4-bromo-2-(bromomethyl)benzoate 78471-43-9 C₉H₈Br₂O₂ 307.97 Bromomethyl 76–78°C High reactivity in radical bromination and SN2 reactions; precursor for functional group interconversion.
Methyl 4-bromo-2-cyanobenzoate 1223434-15-8 C₉H₆BrNO₂ 240.05 Cyano Not reported Direct cyano substitution at 2-position; potential use in electronic materials due to strong electron-withdrawing effects.
Methyl 4-bromo-2-(trifluoromethyl)benzoate 455941-82-9 C₉H₆BrF₃O₂ 283.05 Trifluoromethyl Not reported Enhanced thermal and chemical stability; applications in agrochemicals and fluorinated polymers.
Methyl 4-bromo-2-(methylsulfonyl)benzoate 773134-43-3 C₉H₉BrO₄S 293.14 Methylsulfonyl Not reported Sulfonyl group aids in crystal engineering and coordination chemistry.

Structural and Functional Group Analysis

  • Cyanomethyl vs. Bromomethyl: The cyanomethyl group (-CH₂CN) in the target compound introduces polarizability and electron-withdrawing effects, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, the bromomethyl (-CH₂Br) group in Methyl 4-bromo-2-(bromomethyl)benzoate is more reactive in radical reactions and halogen exchange processes .
  • Cyano vs. Trifluoromethyl: The cyano group (-CN) has a stronger electron-withdrawing effect than the trifluoromethyl (-CF₃) group, making Methyl 4-bromo-2-cyanobenzoate more reactive in coupling reactions (e.g., Suzuki-Miyaura) . The -CF₃ group, however, improves metabolic stability in agrochemical applications .

Biological Activity

Methyl 4-bromo-2-(cyanomethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluation, and specific case studies highlighting the compound's activity against various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including bromination and cyanomethylation of the benzoate structure. The general procedure includes:

  • Bromination : Starting from methyl benzoate, bromination is conducted using bromine in a suitable solvent to introduce the bromine substituent at the para position.
  • Cyanomethylation : The brominated intermediate is then treated with sodium cyanide in methanol to yield this compound.

This synthetic route is notable for its efficiency and relatively high yields, making it an attractive option for further biological evaluations.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In a study assessing various derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the disc diffusion method, with results indicating effective antimicrobial action.

CompoundZone of Inhibition (mm)Bacterial Strain
This compound12Bacillus sphericus
This compound10Escherichia coli

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. A study investigated its impact on carrageenan-induced paw edema in rats, revealing a significant reduction in inflammation markers such as COX-2 and IL-1β.

Treatment GroupPaw Edema Reduction (%)
Control0
This compound45.77

This data indicates that the compound may inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The compound was tested against various resistant strains, showing promising results that suggest potential use in clinical settings where antibiotic resistance is prevalent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation explored the mechanism behind the anti-inflammatory activity of this compound. The study highlighted its ability to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, providing insights into its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-bromo-2-(cyanomethyl)benzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : A plausible synthesis begins with methyl 2-(cyanomethyl)benzoate, followed by regioselective bromination at the 4-position using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation. Optimization involves controlling reaction temperature (e.g., 60–80°C) and using catalytic AIBN to enhance selectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials. Reaction efficiency can be monitored via TLC and 1H NMR^1\text{H NMR}, focusing on aromatic proton shifts post-bromination.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers anticipate?

  • Methodological Answer :
  • 1H NMR^1\text{H NMR} : Aromatic protons appear as a doublet (δ 7.8–8.2 ppm) due to bromine’s deshielding effect. The cyanomethyl group (–CH2_2CN) shows a triplet (δ 3.8–4.2 ppm) split by adjacent protons.
  • 13C NMR^{13}\text{C NMR} : The ester carbonyl resonates at δ 165–170 ppm, while the nitrile carbon appears at δ 115–120 ppm.
  • IR : Strong absorption at ~2240 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : Molecular ion peaks at m/z 269 (M+^+) and isotopic patterns from bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Q. What safety protocols should be followed when handling this compound given limited toxicological data?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a sealed container at 2–8°C to prevent degradation. Label containers with hazard warnings due to limited toxicological data .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals like B3LYP (combining exact exchange and gradient-corrected terms) to calculate frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and electrostatic potential surfaces. Basis sets such as 6-311G(d,p) are suitable for Br-containing systems. For accurate thermochemical data (e.g., bond dissociation energies), include dispersion corrections . Software like Gaussian or ORCA can model bromine’s inductive effects on the aromatic ring and nitrile group reactivity .

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?

  • Methodological Answer :
  • Challenges : Heavy bromine atoms cause absorption errors; weak diffraction from the nitrile group complicates electron density maps.
  • Solutions : Use Mo-Kα radiation (λ = 0.71073 Å) for better penetration. In SHELXL, apply anisotropic displacement parameters for Br and refine hydrogen atoms geometrically. For twinned crystals, employ TWIN/BASF commands .

Q. How does the electron-withdrawing cyanomethyl group influence the reactivity of the benzoate ester in nucleophilic substitution reactions?

  • Methodological Answer : The cyanomethyl group activates the aromatic ring via meta-directing effects, enhancing electrophilic substitution at the 4-position. In SNAr reactions, the nitrile’s electron-withdrawing nature stabilizes the Meisenheimer intermediate, accelerating displacement of bromine by nucleophiles (e.g., amines). Kinetic studies (monitored via 19F NMR^{19}\text{F NMR} if using fluorinated nucleophiles) can quantify rate enhancements compared to non-substituted analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-2-(cyanomethyl)benzoate
Reactant of Route 2
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Methyl 4-bromo-2-(cyanomethyl)benzoate

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